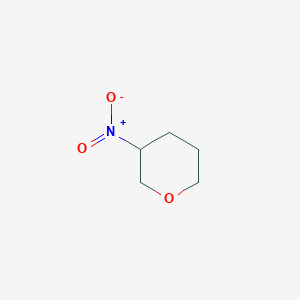

3-Nitrooxane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Mécanisme D'action

Target of Action

The primary target of 3-Nitrooxane is the mitochondrial complex II (succinate dehydrogenase) . This enzyme plays a crucial role in the tricarboxylic acid cycle, which is essential for energy production in cells .

Mode of Action

This compound acts by impairing the activity of succinate dehydrogenase, leading to a reduction in ATP synthesis . This interaction results in an excessive production of free radicals . The compound’s action on its target leads to significant changes in cellular processes, including mitochondrial functions, oxidative stress, apoptosis, and neuroinflammation .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the tricarboxylic acid cycle . By inhibiting succinate dehydrogenase, this compound disrupts this cycle, leading to a decrease in ATP synthesis . This disruption can lead to a variety of downstream effects, including the degeneration of GABAergic medium spiny neurons (MSNs) in the striatum .

Pharmacokinetics

It is known that the compound can irreversibly inhibit mitochondrial complex ii activity and interrupt oxidative phosphorylation . This inhibition leads to a decrease in ATP synthesis, ultimately affecting the bioavailability of the compound .

Result of Action

The action of this compound leads to a variety of molecular and cellular effects. Most notably, it results in the degeneration of GABAergic medium spiny neurons (MSNs) in the striatum . This degeneration is characterized by motor impairments, a key clinical manifestation of diseases like Huntington’s disease .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 3-Nitrooxane can be synthesized through several methods. One common approach involves the nitration of tetrahydro-2H-pyran using nitric acid in the presence of a catalyst. The reaction typically requires controlled temperatures and specific reaction conditions to ensure the selective nitration at the desired position on the oxane ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous-flow nitration processes. These processes allow for better control over reaction parameters such as temperature, concentration of reagents, and flow rates, leading to higher yields and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions: 3-Nitrooxane undergoes various chemical reactions, including:

Oxidation: The nitro group can be further oxidized under specific conditions to form other nitrogen-containing compounds.

Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The nitro group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols can be used under appropriate conditions.

Major Products Formed:

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of 3-aminooxane.

Substitution: Formation of various substituted oxane derivatives.

Applications De Recherche Scientifique

3-Nitrooxane has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studies have explored its potential as a precursor for biologically active compounds.

Medicine: Research is ongoing to investigate its potential therapeutic properties, including its use in drug development.

Industry: It is used in the production of specialty chemicals and materials.

Comparaison Avec Des Composés Similaires

3-Nitrooxane: Characterized by a nitro group on an oxane ring.

3-Nitro-1,2-oxathiane: Similar structure but with a sulfur atom in the ring.

3-Nitro-1,2-oxazine: Similar structure but with a nitrogen atom in the ring.

Uniqueness: this compound is unique due to its specific ring structure and the position of the nitro group. This structural uniqueness imparts distinct chemical properties and reactivity compared to other similar compounds .

Activité Biologique

3-Nitrooxane, a compound belonging to the nitrone family, has garnered attention for its diverse biological activities. This article explores its pharmacological potential, including mechanisms of action, therapeutic applications, and recent research findings.

Overview of this compound

This compound is characterized by the presence of a nitro group attached to an oxane structure. This configuration is believed to influence its biological activity significantly. Nitrones, in general, are known for their ability to scavenge free radicals and modulate oxidative stress, which is pivotal in various pathological conditions such as neurodegeneration and cancer.

The biological activity of this compound can be attributed to several mechanisms:

- Radical Scavenging : Nitrones can trap free radicals, thereby reducing oxidative stress in cells. This property is crucial in protecting against cellular damage caused by reactive oxygen species (ROS) .

- Nitric Oxide Donation : Some nitrones can release nitric oxide (NO), which plays a role in vasodilation and cellular signaling .

- Modulation of Cellular Pathways : this compound may influence various signaling pathways involved in inflammation and apoptosis, contributing to its therapeutic effects .

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. It has been shown to protect neuronal cells from oxidative damage induced by hydrogen peroxide (H2O2) . This protective effect is essential in developing treatments for neurodegenerative diseases.

Antimicrobial Properties

Studies have demonstrated that this compound derivatives possess antimicrobial activity against various pathogens. For instance, zinc complexes of this compound have shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and Klebsiella pneumoniae . The position of the nitro group on the phenyl ring was found to influence the antimicrobial efficacy significantly.

Anti-Inflammatory Effects

The anti-inflammatory potential of this compound has been highlighted in several studies. It has been reported to inhibit the production of pro-inflammatory cytokines and enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are crucial in inflammatory responses .

Case Studies

- Neuroprotective Effects : In a study involving animal models, administration of this compound significantly reduced neuronal cell death following ischemic injury. The compound's ability to scavenge free radicals was credited for this neuroprotection .

- Antimicrobial Efficacy : A comparative study on various nitro-containing compounds revealed that those with the 3-nitro group exhibited superior antimicrobial activity against MRSA compared to their 5-nitro counterparts. This suggests that structural modifications can enhance therapeutic efficacy .

Research Findings Summary Table

Propriétés

IUPAC Name |

3-nitrooxane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO3/c7-6(8)5-2-1-3-9-4-5/h5H,1-4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZOPMSWJGGRPRP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(COC1)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.